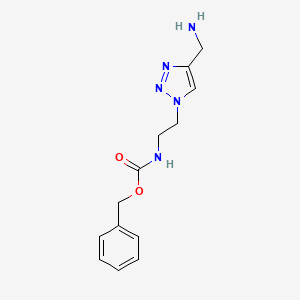

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate

Description

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a synthetic organic compound featuring a benzyl carbamate group linked via an ethyl chain to a 1,2,3-triazole ring substituted with an aminomethyl moiety at the 4-position. This structure combines three key elements:

- Benzyl carbamate: A common protecting group for amines, removable via hydrogenolysis using Pd/C under H₂ .

- 1,2,3-Triazole: Synthesized efficiently via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), a regioselective reaction enabling robust triazole formation .

- Aminomethyl substituent: Enhances hydrophilicity and provides a reactive site for further functionalization (e.g., conjugation, derivatization).

The compound’s synthesis likely involves:

Triazole formation: CuAAC between an azide (e.g., 2-azidoethyl carbamate) and a propargylamine derivative to install the aminomethyl-triazole core .

Carbamate protection: Reaction of the intermediate amine with benzyl chloroformate, analogous to methods in .

Deprotection: Hydrogenolysis of the benzyl group under H₂/Pd/C to yield free amines, as demonstrated in .

Potential applications include medicinal chemistry (e.g., antiparasitic agents ) or as a bifunctional linker in drug delivery systems due to its reactive amine and stable triazole core.

Properties

IUPAC Name |

benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c14-8-12-9-18(17-16-12)7-6-15-13(19)20-10-11-4-2-1-3-5-11/h1-5,9H,6-8,10,14H2,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCPAKXUXUWCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCN2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Carbamates are known to be useful protecting groups for amines . They can be installed and removed under relatively mild conditions .

Mode of Action

Carbamates, in general, are known to react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Carbamates are known to be involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Result of Action

Carbamates are known to be useful protecting groups for amines , suggesting that they may play a role in the synthesis of peptides and other complex organic molecules.

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, in which carbamates are known to be involved, is noted for its mild and functional group tolerant reaction conditions .

Biological Activity

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.

Overview of Triazole Compounds

Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are recognized for their stability and ability to form hydrogen bonds, making them valuable in medicinal chemistry. The specific structure of this compound contributes to its unique biological profile.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit enzymes critical for cellular processes. For instance, it inhibits topoisomerase IV, an enzyme essential for DNA replication and repair.

- Apoptosis Induction : The compound disrupts tubulin polymerization by binding to the colchicine site on tubulin. This disruption leads to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

Research indicates that this compound exerts significant effects on various cell types:

- Cancer Cells : In vitro studies demonstrate that this compound induces apoptosis in several cancer cell lines by affecting microtubule dynamics .

- Antimicrobial Activity : There is evidence suggesting that triazole derivatives possess antimicrobial properties. They may inhibit bacterial growth through interference with cell wall synthesis or other metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole compounds similar to this compound:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The 1,2,3-triazole ring is known for its broad-spectrum antimicrobial properties. Compounds containing this moiety have been reported to exhibit significant activity against various pathogens, including bacteria and fungi. Research indicates that derivatives of 1,2,3-triazoles can inhibit the growth of resistant strains of bacteria and fungi due to their ability to interfere with cellular processes .

Anticancer Properties

Studies have shown that triazole-containing compounds can possess anticancer activities. For instance, benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate may be explored for its potential to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as enzyme inhibition or disruption of cell signaling pathways .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) by triazole derivatives suggests potential applications in treating conditions like Alzheimer's disease. Some studies have indicated that these compounds can enhance cognitive function by preventing the breakdown of neurotransmitters .

Agricultural Applications

Pesticidal Activity

Research has identified triazole derivatives as promising candidates for agricultural applications, particularly as pesticides or herbicides. Their ability to disrupt metabolic pathways in pests makes them effective agents for crop protection. The development of triazole-based agrochemicals could lead to more efficient and environmentally friendly pest management strategies .

Materials Science

Polymer Chemistry

this compound can also be utilized in polymer synthesis. The incorporation of triazole units into polymer backbones can enhance material properties such as thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for electronics and coatings .

Case Studies

Comparison with Similar Compounds

Carbamate Protection Strategies

- Benzyl vs. tert-Butyl: Benzyl carbamates (target compound) are cleaved via hydrogenolysis, while tert-butyl groups () require acidic conditions (e.g., HCl) . Benzyl groups offer orthogonal deprotection but are less stable under reducing conditions.

Triazole Core Variations

- 1,2,3-Triazole vs. 1,2,4-Triazole : The target compound’s 1,2,3-triazole (from CuAAC) ensures regioselectivity and metabolic stability, whereas 1,2,4-triazoles () may exhibit different hydrogen-bonding and pharmacokinetic profiles .

- Substituent Effects: The aminomethyl group enhances water solubility and reactivity compared to hydrophobic substituents (e.g., estradiol in or carboxyoctyl in ) .

Stability and Reactivity

- Hydrogenolysis Sensitivity: The benzyl carbamate in the target compound allows selective deprotection without disrupting the triazole core, unlike acid-labile tert-butyl groups .

- Amine Reactivity: The aminomethyl group enables conjugation (e.g., amide bond formation), contrasting with inert alkyl chains in compound 34 .

Preparation Methods

General Synthetic Strategy

The synthesis of benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate typically involves:

- Construction of the 1,2,3-triazole ring via cycloaddition reactions.

- Introduction of the aminomethyl substituent on the triazole ring.

- Attachment of the carbamate group linked to a benzyl moiety.

The key step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a widely used "click chemistry" reaction, to form the 1,2,3-triazole ring selectively.

Detailed Preparation Steps

Formation of the 1,2,3-Triazole Core

- Cycloaddition Reaction : An alkyne-bearing ethyl carbamate derivative is reacted with an azide-functionalized aminomethyl precursor under copper(I) catalysis to yield the 1,2,3-triazole ring.

- Catalysts and Conditions : Copper sulfate with sodium ascorbate as a reducing agent in a solvent mixture such as t-butanol/water or acetonitrile/water is commonly employed. The reaction is typically conducted at room temperature or slightly elevated temperatures for several hours.

Introduction of the Aminomethyl Group

- The aminomethyl group at the 4-position of the triazole ring is introduced either by using an azide precursor already bearing the aminomethyl substituent or by post-cycloaddition functional group transformations such as reduction of azide or nitrile groups.

Carbamate Formation

- The carbamate moiety is generally introduced by reacting the amine-containing intermediate with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., triethylamine) to form the benzyl carbamate protecting group.

- This step can be performed before or after the triazole ring formation depending on the synthetic route.

Representative Synthetic Route Example

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Propargyl carbamate + Azidomethylamine, CuSO4, sodium ascorbate, t-BuOH/H2O, rt, 12 h | CuAAC cycloaddition to form triazole ring with aminomethyl substituent | 70-85 |

| 2 | Benzyl chloroformate, triethylamine, dichloromethane, 0 °C to rt, 4 h | Carbamate formation on amine group to yield benzyl carbamate derivative | 75-90 |

Note: Yields vary depending on reaction conditions and purification methods.

Alternative Synthetic Approaches

- Stepwise Synthesis with Protecting Groups : Use of protecting groups such as Boc (tert-butoxycarbonyl) on the aminomethyl group during triazole formation to prevent side reactions, followed by deprotection and carbamate formation.

- Reduction of Azide Intermediates : Starting from azidomethyl precursors, reduction to aminomethyl groups using sodium borohydride or catalytic hydrogenation, then coupling with benzyl chloroformate.

- Use of Pre-formed Triazole Intermediates : Synthesizing the triazole ring first, then introducing the aminomethyl and carbamate groups sequentially.

Reaction Monitoring and Purification

- Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress, typically visualized under UV light or by staining.

- Purification : Column chromatography on silica gel is the standard method to purify the final product, often using gradients of ethyl acetate/hexane or dichloromethane/methanol.

Research Findings and Data Summary

| Parameter | Details |

|---|---|

| Molecular Formula | C14H17N5O2 |

| Molecular Weight | 275.31 g/mol |

| Purity | Typically >95% after purification |

| Characterization | NMR (1H, 13C), IR, Mass Spectrometry, Elemental Analysis |

| Biological Activity | Potential antifungal and antimicrobial due to triazole moiety |

Summary Table of Key Synthetic Parameters

| Step | Reaction Type | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | CuAAC Cycloaddition | Alkyne derivative, Azide, CuSO4, Sodium ascorbate | t-BuOH/H2O or CH3CN/H2O | RT to 60 °C | 6-12 h | 70-85 |

| 2 | Carbamate Formation | Benzyl chloroformate, Base (Et3N) | DCM | 0 °C to RT | 3-6 h | 75-90 |

| 3 | Purification | Silica gel chromatography | Various eluents | Ambient | - | - |

Notes on Optimization and Challenges

- The regioselectivity of the triazole formation is well-controlled by CuAAC, favoring 1,4-disubstituted triazoles.

- Protecting groups may be necessary to avoid side reactions during multi-step synthesis.

- Reaction times and temperatures can be optimized to improve yield and purity.

- Purification may require careful solvent selection due to the polarity of the compound.

Q & A

Q. Q1. What are the standard synthetic routes for benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)carbamate?

The synthesis typically involves two key steps:

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): The triazole core is formed via click chemistry. For example, a propargylamine derivative reacts with an azide-containing precursor under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) to yield the 1,4-disubstituted triazole .

Carbamate Protection: The aminomethyl group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the benzyl carbamate moiety .

Deprotection (if needed): Hydrogenolysis with Pd/C under H₂ removes benzyl groups, as demonstrated in similar carbamate deprotection procedures .

Purification: Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures is commonly used to isolate the product .

Basic Analytical Characterization

Q. Q2. Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the triazole ring (δ ~7.5–8.0 ppm for triazole protons) and carbamate carbonyl (δ ~155–160 ppm). The aminomethyl group appears as a singlet (~δ 3.8–4.2 ppm) .

- HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects byproducts .

- Mass Spectrometry: High-resolution MS (ESI or MALDI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₃H₁₆N₅O₂: 298.13) .

Advanced Reaction Optimization

Q. Q3. How can researchers minimize side products during triazole formation?

- Solvent Selection: Polar aprotic solvents (e.g., DMF or t-BuOH/H₂O mixtures) enhance CuAAC regioselectivity and reduce alkyne homocoupling .

- Catalyst Loading: Optimize Cu(I) concentration (0.1–1 mol%) to avoid copper-induced degradation. Ligands like TBTA (tris(benzyltriazolylmethyl)amine) improve catalytic efficiency .

- Temperature Control: Reactions at 25–40°C for 12–24 hours balance yield and selectivity .

Common Byproducts: - Unreacted azides (detected via IR: ~2100 cm⁻¹ peak).

- Oxidized alkyne derivatives (mitigated by inert atmosphere) .

Advanced Data Interpretation Challenges

Q. Q4. How should researchers address discrepancies in NMR spectra, such as split peaks or unexpected shifts?

- Dynamic Effects: Rotameric equilibria in the carbamate or triazole groups can cause peak splitting. Variable-temperature NMR (e.g., 298–333 K) resolves these .

- Impurity Identification: Compare HPLC retention times with synthetic intermediates (e.g., residual benzyl alcohol from incomplete deprotection) .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals (solvent: ethyl acetate/hexane) and refine the structure using SHELXL .

Biological Activity Evaluation

Q. Q5. What methodologies are recommended for assessing this compound’s bioactivity?

- Kinase Inhibition Assays: Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like VEGFR-2, given structural similarities to triazole-based inhibitors .

- Cellular Uptake Studies: Radiolabel the compound (e.g., ¹⁸F for PET imaging) or use fluorescent tags to track intracellular localization .

- Toxicity Profiling: Conduct MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity .

Advanced Mechanistic Studies

Q. Q6. How can researchers elucidate the compound’s interaction with biological targets?

- Molecular Docking: Use software like AutoDock Vina to model binding to proteins (e.g., PD-L1 or HIV protease) based on triazole-carbamate pharmacophores .

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) with immobilized target proteins .

- Metabolic Stability: Incubate with liver microsomes (human or rodent) and analyze via LC-MS to identify metabolic pathways .

Contradictory Data in Literature

Q. Q7. How should conflicting reports about this compound’s stability be resolved?

- Forced Degradation Studies: Expose the compound to stress conditions (acid/base hydrolysis, UV light) and monitor degradation products via LC-MS .

- pH-Dependent Stability: Use potentiometric titrations to determine pKa values and identify labile functional groups (e.g., carbamate hydrolysis at pH >10) .

Scaling-Up Synthesis

Q. Q8. What challenges arise during gram-scale synthesis, and how can they be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.